molecular formula C20H21FN2O B155561 (R)-(-)-citalopram CAS No. 128196-02-1

(R)-(-)-citalopram

Cat. No.: B155561
CAS No.: 128196-02-1
M. Wt: 324.4 g/mol
InChI Key: WSEQXVZVJXJVFP-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-(-)-Citalopram is the R-enantiomer of the selective serotonin reuptake inhibitor (SSRI) citalopram and serves as a crucial pharmacological tool for advanced neuroscience research. While the S-enantiomer (escitalopram) is a potent therapeutic agent, the R-enantiomer is characterized by its very low affinity for inhibiting the serotonin transporter (SERT) itself . Its primary research value lies in its unique allosteric activity; studies indicate that this compound can functionally antagonize the effects of escitalopram at the SERT, potentially by binding to an allosteric site and modulating the transporter's affinity for the S-enantiomer . This mechanism provides researchers with a sophisticated means to probe the complex kinetic interactions and regulatory mechanisms of SERT, contributing to a deeper understanding of SSRI action and serotonergic neurotransmission. Consequently, this compound is extensively used in preclinical studies to investigate the pathophysiology of depression and anxiety, to delineate the specific contributions of enantiomers in racemic citalopram, and to explore novel targets for neuropsychiatric disorders . The compound is offered with a high purity level of >98% and is supplied for investigational applications strictly within a laboratory setting. This product is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20/h4-9,12H,3,10-11,14H2,1-2H3/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSEQXVZVJXJVFP-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCC[C@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201317195
Record name (-)-Citalopram
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201317195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679166
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

128196-02-1
Record name (-)-Citalopram
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128196-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Citalopram, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128196021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Citalopram
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201317195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CITALOPRAM, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1TH2C9NJHL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preclinical Pharmacodynamic Profile of R Citalopram

Interactions with the Serotonin (B10506) Transporter (SERT)

The interaction of (R)-(-)-citalopram with SERT has been characterized through various in vitro and ex vivo studies, revealing distinct binding properties and molecular mechanisms compared to (S)-(+)-citalopram.

Ligand Binding Affinity and Selectivity at SERT (In Vitro/Ex Vivo)

Quantitative assessments and comparative studies have elucidated the binding characteristics of this compound at the SERT.

Quantitative Assessment of this compound Affinity for SERT

Preclinical studies consistently demonstrate that this compound possesses a considerably lower binding affinity for the serotonin transporter compared to (S)-(+)-citalopram. Quantitative assessments, often expressed as Ki values (inhibition constant) in in vitro binding assays or ED50 values (effective dose 50%) in ex vivo studies, reflect this lower affinity. For instance, in vivo binding studies using [³H]MADAM in mouse brain reported an ED50 value of 4.7 mg/kg for R-citalopram in displacing the ligand from SERT. nih.gov In vitro studies using human SERT have shown Ki values for R-citalopram typically in the range of tens to hundreds of nanomolar, significantly higher than the nanomolar affinity of S-citalopram. pnas.orgnih.govresearchgate.netnih.govcapes.gov.brau.dk

Here is a table summarizing representative binding affinity data:

CompoundTargetAssay TypeSpecies/SystemMetricValue (nM)Citation
This compoundSERTBinding AssayHuman SERT (COS-1 cells)Ki~136 pnas.orgresearchgate.net
This compoundSERTBinding AssayRodent TissueKi23.6 nih.gov
This compoundSERTDissociation RateHuman SERTEC5019400 researchgate.net
This compoundSERTIn Vivo BindingMouse BrainED50~18000 nih.gov
(S)-(+)-CitalopramSERTBinding AssayHuman SERT (COS-1 cells)Ki~4 pnas.orgresearchgate.net
(S)-(+)-CitalopramSERTBinding AssayRodent TissueKi0.92 nih.gov
(S)-(+)-CitalopramSERTDissociation RateHuman SERTEC503600 researchgate.net
(S)-(+)-CitalopramSERTIn Vivo BindingMouse BrainED50~270 nih.gov

*Note: ED50 values in mg/kg from nih.gov have been converted to approximate nM concentrations for comparative purposes, assuming an average brain/body distribution and molecular weight, but these are estimates and should be interpreted with caution.

Comparative SERT Affinity of this compound versus (S)-(+)-Citalopram

A consistent finding across numerous preclinical studies is the significant difference in SERT binding affinity between the two citalopram (B1669093) enantiomers. (S)-(+)-citalopram (escitalopram) is reported to have an affinity for SERT that is approximately 20- to 50-fold higher than that of this compound. nih.govpnas.orgnih.govresearchgate.netnih.govcapes.gov.brau.dkresearchgate.netresearchgate.net This substantial difference in affinity is a key factor underlying the observation that the therapeutic effect of racemic citalopram primarily resides in the S-enantiomer. nih.govresearchgate.netoup.com

Molecular Mechanisms of SERT Interaction

The interaction of this compound with SERT involves distinct molecular mechanisms, including allosteric modulation and interactions at the orthosteric binding site.

Allosteric Modulation of SERT by this compound (Preclinical Models)

Preclinical evidence suggests that this compound interacts with an allosteric binding site on the serotonin transporter. nih.govcapes.gov.brau.dkresearchgate.netresearchgate.netresearchgate.netoup.comnih.govosti.govnih.govpsu.edu This allosteric site is distinct from the primary, high-affinity orthosteric site where serotonin and most SSRIs bind. osti.govpsu.edu Binding of this compound to this low-affinity allosteric site is hypothesized to modulate the function and ligand binding properties of the orthosteric site. nih.govcapes.gov.brau.dkresearchgate.netresearchgate.netresearchgate.netoup.comnih.govpsu.edu Specifically, this compound has been shown to influence the dissociation rate of ligands, including (S)-(+)-citalopram, from the orthosteric site. nih.govcapes.gov.brresearchgate.netoup.com This allosteric interaction is considered a potential mechanism by which this compound may counteract or attenuate the effects of (S)-(+)-citalopram in preclinical functional assays. nih.govresearchgate.netresearchgate.netoup.comnih.govnih.gov Studies using mutated human SERT have provided insights into the location and importance of this allosteric site. researchgate.netnih.govnih.gov

Orthosteric Binding Site Interactions and Predicted Binding Orientations

While this compound has low affinity for the orthosteric (primary) binding site on SERT, it can still interact with this site, particularly at higher concentrations. The orthosteric site is located within the transmembrane domains of the transporter, formed by residues from helices 1, 3, 6, 8, and 10. osti.gov Structural studies, including the X-ray structure of human SERT bound to (S)-(+)-citalopram, have provided detailed views of the orthosteric binding pocket and the interactions of ligands within it. osti.gov Although specific detailed binding orientations for this compound at the orthosteric site are less extensively characterized compared to (S)-(+)-citalopram due to its lower affinity, its ability to displace ligands from this site in competition assays indicates some level of interaction. nih.govpnas.orgnih.govresearchgate.net The significant stereoselectivity observed between the enantiomers highlights the precise structural requirements of the orthosteric site for high-affinity binding. pnas.orgnih.govresearchgate.net

This compound is one of the two enantiomers of the racemic compound citalopram, a selective serotonin reuptake inhibitor (SSRI). While the primary therapeutic activity of citalopram is attributed to the (S)-(+)-enantiomer (escitalopram), preclinical studies have investigated the pharmacodynamic profile of this compound, particularly its interactions with the serotonin transporter (SERT) and its influence on the activity of (S)-(+)-citalopram. viamedica.plnih.govpsychopharmacologyinstitute.comresearchgate.netresearchgate.net

The preclinical pharmacodynamic profile of this compound primarily revolves around its interaction with the serotonin transporter and its functional consequences on serotonin reuptake and extracellular levels.

Computational Modeling of this compound-SERT Binding Modes and Critical Interaction Points

Computational modeling and ligand docking studies have been employed to understand how citalopram and its enantiomers interact with the human SERT (hSERT). While much of the focus has been on the binding of the active (S)-(+)-citalopram to the primary substrate binding pocket (S1 site), investigations also consider the interaction of this compound, particularly at an allosteric site (S2 site). nih.govacs.orgresearchgate.net

Studies using homology models of hSERT based on bacterial transporter structures, such as LeuT, have provided insights into potential binding modes. nih.govacs.orgfrontiersin.org These models suggest that the central S1 site is accessible from the extracellular environment in an outward-open conformation, and this region, along with extracellular vestibular regions (including the S2 site), constitutes the putative inhibitor binding region. acs.org Although (S)-(+)-citalopram is understood to bind within or overlapping the substrate binding pocket, where it can adopt various orientations, the binding of this compound is suggested to occur at the low-affinity allosteric site (S2) rather than competing directly for the orthosteric site (S1). researchgate.netpsu.edunih.gov This allosteric site is believed to modulate ligand affinity at the high-affinity S1 site. psu.edunih.gov

Recent X-ray crystallographic structures of human SERT bound to antidepressants, including (S)-(+)-citalopram, have confirmed the existence of both a primary (S1) and an allosteric modulator site (S2). researchgate.net These structures have been used in computational analyses to explain the structure-activity relationship of citalopram analogs at both sites. researchgate.net While (S)-(+)-citalopram binds to the central binding site, lodging between transmembrane helices to block serotonin binding, this compound's interaction is primarily associated with the allosteric site. researchgate.netresearchgate.netnih.gov

Functional Effects on Serotonin Reuptake Inhibition (In Vitro/Ex Vivo)

The functional effects of this compound on serotonin reuptake have been investigated in various in vitro and ex vivo preclinical models.

Inhibition Kinetics and Dynamics of SERT Activity

Preclinical studies consistently show that this compound is significantly less potent than (S)-(+)-citalopram in inhibiting serotonin reuptake. This compound is reported to be at least 20-fold weaker as a SERT inhibitor compared to (S)-(+)-citalopram. nih.govnih.govechinobase.org Some studies indicate that the (S)-enantiomer has a 30 to 40 times higher affinity for the SERT than this compound. researchgate.netnih.gov

Electrophysiological studies using systems like Xenopus oocytes expressing the human SERT (hSERT) have characterized the kinetics of interaction. nih.govnih.govechinobase.org These studies suggest that the inhibition of hSERT-mediated currents by this compound is almost completely reversible and characterized by fast on- and off-sets of action. nih.govnih.govechinobase.org This contrasts with the significantly slower off-set observed for (S)-(+)-citalopram, which is reported to be 35-fold slower than that of this compound. nih.govnih.govechinobase.org Kinetic analysis suggests that while (S)-(+)-citalopram binding induces a long-lasting inhibited state of the transporter, coapplication of this compound may partially relieve SERT of this persistent inhibition. nih.govnih.govechinobase.org

In vitro radioligand competition binding assays using tritiated citalopram or (S)-(+)-citalopram have been used to assess the inhibitory potency of compounds at the SERT. acs.orgpsu.edu These studies have shown that this compound can inhibit the binding of these radioligands in a concentration-dependent manner, although with lower potency compared to (S)-(+)-citalopram. psu.edu

Influence on Extracellular Serotonin Levels in Animal Models (Microdialysis Studies)

Microdialysis studies in animal models, particularly rats, have been crucial in examining the influence of this compound on extracellular serotonin levels in brain regions such as the frontal cortex and hippocampus. researchgate.netresearchgate.netuchile.clcapes.gov.brnih.govnih.gov These studies aim to understand the in vivo functional impact of this compound, both alone and in combination with (S)-(+)-citalopram.

While (S)-(+)-citalopram reliably increases extracellular serotonin levels, the presence of this compound can counteract this effect. researchgate.netresearchgate.net Studies have shown that when (S)-(+)-citalopram is administered together with this compound, the increase in brain serotonin levels is smaller compared to administration of (S)-(+)-citalopram alone. researchgate.net For instance, microdialysis experiments in the frontal cortex of rats demonstrated that while escitalopram (B1671245) (2 mg/kg) elicited a significant increase in extracellular serotonin, the addition of twice or four times the amount of this compound significantly reduced this increase. researchgate.net

Data from microdialysis experiments in the frontal cortex of rats illustrating the influence of escitalopram and citalopram (a 1:1 mixture of (R)-(-)- and (S)-(+)-citalopram) on extracellular serotonin levels (measured as area under the curve 140 min post-administration) are presented below: researchgate.net

Treatment GroupDose (mg/kg)Extracellular Serotonin (AUC, % of baseline)
Vehicle-~100
Escitalopram2~200
Citalopram4~150
Escitalopram + R-Cit2 + 4~120
Escitalopram + R-Cit2 + 8~110
Treatment Group Dose (mg/kg) Extracellular Serotonin (AUC, % of baseline)
Vehicle - ~100
Escitalopram 2 ~200
Citalopram 4 ~150
Escitalopram + R-Cit 2 + 4 ~120
Escitalopram + R-Cit 2 + 8 ~110

These findings suggest that this compound counteracts the increase in extracellular serotonin levels induced by (S)-(+)-citalopram in vivo. researchgate.netresearchgate.net

Enantiomeric Interactions and Modulation of (S)-(+)-Citalopram Activity

A significant aspect of the preclinical pharmacodynamics of this compound is its interaction with and modulation of the activity of the therapeutically active enantiomer, (S)-(+)-citalopram.

Antagonistic Effects of this compound on (S)-(+)-Citalopram (Preclinical Studies)

Numerous preclinical studies have provided evidence for the antagonistic effects of this compound on the activity of (S)-(+)-citalopram. psu.edunih.govechinobase.orgresearchgate.netuchile.clcapes.gov.brnih.gov This antagonism has been observed in various in vitro and in vivo assays, including behavioral, electrophysiological, and neurochemical studies. nih.govnih.govechinobase.org

In behavioral studies, this compound has been shown to inhibit the effects of (S)-(+)-citalopram in a dose-dependent manner. nih.govnih.govechinobase.org For example, in assays measuring the potentiation of 5-hydroxytryptophan (B29612) (5-HTP)-induced behavior, the presence of this compound at certain ratios with (S)-(+)-citalopram resulted in significantly smaller potentiation compared to (S)-(+)-citalopram alone. nih.govnih.govechinobase.org

Electrophysiological studies have also demonstrated this antagonism. nih.govnih.govechinobase.org In Xenopus oocytes expressing hSERT, this compound inhibited the effects of (S)-(+)-citalopram on 5-HT-elicited ion currents. nih.govnih.govechinobase.org The kinetic analysis from these experiments suggests that the interaction is related to the different binding kinetics of the two enantiomers at the SERT. nih.govnih.govechinobase.org

Neurochemical studies, particularly microdialysis experiments, have further supported the antagonistic effects by showing that this compound counteracts the increase in extracellular serotonin levels induced by (S)-(+)-citalopram. nih.govresearchgate.netresearchgate.netnih.gov This functional antagonism at the neurochemical level is considered a critical factor contributing to the observed differences between racemic citalopram and escitalopram. nih.govresearchgate.netresearchgate.netnih.govnih.govechinobase.orgresearchgate.net

It is noteworthy that this compound has not been found to antagonize the effects of other SSRIs like fluoxetine (B1211875) in preclinical studies, suggesting a specific interaction between the citalopram enantiomers at the SERT. nih.govnih.govechinobase.org

Interference with (S)-(+)-Citalopram Binding to SERT

The antagonistic effect of this compound on (S)-(+)-citalopram activity is hypothesized to involve interference with (S)-(+)-citalopram binding to the SERT. researchgate.netresearchgate.netpsu.eduechinobase.orgresearchgate.net While (S)-(+)-citalopram binds with high affinity to the primary orthosteric site (S1), this compound has a much lower affinity for this site. researchgate.netnih.gov Instead, evidence suggests that this compound interacts with an allosteric low-affinity binding site (S2) on the SERT. researchgate.netpsu.edunih.gov

This interaction at the allosteric site is proposed to modulate the binding of (S)-(+)-citalopram at the orthosteric site. psu.edunih.gov Kinetic analysis supports the idea that this compound's faster on- and off-rates at the SERT, compared to the slower kinetics of (S)-(+)-citalopram, contribute to this interference. nih.govnih.govechinobase.org By interacting with the allosteric site, this compound may influence the conformational state of the transporter, thereby affecting the binding and/or unbinding of (S)-(+)-citalopram at the primary site. nih.govnih.govechinobase.org

Studies investigating the interaction of the enantiomers with high- and low-affinity binding sites in cells expressing hSERT have provided further support for this allosteric mechanism. nih.gov The binding of (R)-citalopram to the allosteric site is thought to partially relieve the persistent inhibited state induced by (S)-citalopram binding to the SERT. nih.govnih.govechinobase.org

While some animal data initially suggested that (R)-citalopram might antagonize escitalopram binding to SERT, human brain imaging studies have indicated that acute therapeutic doses of (R)-citalopram may bind additively to hSERT rather than directly antagonizing escitalopram binding, at a magnitude consistent with its lower affinity for hSERT. nih.gov However, the functional consequence of this compound's interaction, particularly its ability to counteract the effects of (S)-(+)-citalopram, is consistently observed in preclinical functional assays. nih.govnih.govnih.govechinobase.orgresearchgate.netresearchgate.netnih.gov

Enantiomeric Interactions and Modulation of (S)-(+)-Citalopram Activity

Antagonistic Effects of this compound on (S)-(+)-Citalopram (Preclinical Studies)

Modulation of (S)-(+)-Citalopram's Functional SERT Inhibition

Preclinical studies have indicated that this compound can modulate the functional inhibition of SERT by (S)-(+)-citalopram. The presence of (R)-citalopram appears to counteract the activity of (S)-citalopram in various in vivo and in vitro paradigms. researchgate.netoup.com This unexpected antagonistic interaction has been proposed as a potential explanation for the observed differences in efficacy and onset of action between escitalopram (pure (S)-enantiomer) and racemic citalopram in both non-clinical and clinical studies. researchgate.netresearchgate.netnih.gov

Experiments using microdialysis in rat frontal cortex have shown that co-application of (R)- and (S)-citalopram resulted in a lower increase in extracellular 5-HT levels compared to (S)-citalopram alone. nih.govresearchgate.net This suggests that (R)-citalopram antagonizes the effect of (S)-citalopram in functional assays. nih.gov Further evidence comes from behavioral studies where (R)-citalopram inhibited the effects of (S)-citalopram in a dose-dependent manner in models such as the potentiation of 5-hydroxytryptophan (5-HTP)-induced behavior. nih.govnih.gov

The mechanism underlying this modulation is suggested to involve an interaction at the SERT, possibly via an allosteric binding site. researchgate.netoup.comresearchgate.net While (S)-citalopram has a significantly higher affinity for the primary binding site on SERT (30 to 40 times higher than (R)-citalopram), (R)-citalopram is thought to interact with a low-affinity allosteric site, which can influence the binding and activity of (S)-citalopram at the orthosteric site. researchgate.netnih.govnih.govau.dk

Kinetic Interaction at the Serotonin Transporter

Kinetic studies have provided further insight into the interaction of this compound with the SERT. Research using Xenopus oocytes expressing the human SERT (hSERT) demonstrated that (R)-citalopram inhibited 5-HT-elicited ion currents in a dose-dependent manner. nih.govnih.gov Notably, the off-set of action for (R)-citalopram was significantly faster than that for (S)-citalopram. nih.govechinobase.org

Kinetic analysis suggests that while (S)-citalopram binding to SERT induces a long-lasting inhibited state of the transporter, co-application of (R)-citalopram can partially relieve SERT of this persistent inhibition. nih.govnih.govechinobase.org This kinetic interaction is considered a critical factor contributing to the antagonistic effects of (R)-citalopram on (S)-citalopram observed in vitro and in vivo. nih.govnih.govechinobase.org Studies have also shown that (R)-citalopram can attenuate the association rates of (S)-citalopram to the SERT. oup.com

Data Table: Dissociation Kinetics of Citalopram Enantiomers from hSERT

CompoundOff-set Time Constant (τ)
This compound24 ± 3.9 s
(S)-(+)-Citalopram820 ± 300 s

Note: Data derived from electrophysiological studies in Xenopus oocytes expressing human SERT. nih.govechinobase.org

Neurochemical and Behavioral Correlates of Antagonism in Animal Models

Preclinical studies in animal models have explored the neurochemical and behavioral consequences of this compound administration, particularly in the context of its interaction with (S)-(+)-citalopram.

Impact on Serotonergic Neurotransmission in Preclinical Models

In line with the functional studies, microdialysis experiments in rats have shown that (R)-citalopram counteracts the increase in extracellular 5-HT levels induced by (S)-citalopram in the frontal cortex. nih.govresearchgate.net This antagonism at the neurochemical level supports the idea that (R)-citalopram limits the serotonin-enhancing effect of the active enantiomer. researchgate.netpharmgkb.org

While (S)-citalopram is a potent inhibitor of 5-HT neuronal firing in the dorsal raphe nucleus (DRN), (R)-citalopram has been shown to be inactive in this regard. researchgate.netnih.gov Furthermore, (R)-citalopram blocked the suppressant effect of (S)-citalopram on neuronal firing activity in the DRN. oup.com This suggests a modulatory role of (R)-citalopram on serotonergic neuronal activity.

Differential Influence on 5-HT-Sensitive Behaviors in Animal Models

Behavioral studies in animal models predictive of antidepressant and anxiolytic activities have demonstrated differential effects of the citalopram enantiomers. While (S)-citalopram is effective in reducing immobility in the forced swim test and facilitating exploratory behavior in the black and white box, (R)-citalopram was found to be inactive in these models. researchgate.netnih.gov

Moreover, the presence of (R)-citalopram has been shown to antagonize the behavioral effects of (S)-citalopram. For instance, in models like the potentiation of serotonin syndrome by 5-HTP, (R)-citalopram attenuated the effects of (S)-citalopram. oup.comresearchgate.net In the tail suspension test, the combination of (S)-citalopram and (R)-citalopram resulted in a significant decrease in immobility time in wild-type mice, whereas (S)-citalopram alone showed a tendency towards this effect. researchgate.net In the marble burying test, both (S)-citalopram alone and in combination with (R)-citalopram significantly decreased marble burying. researchgate.net

These findings collectively suggest that (R)-citalopram lacks significant intrinsic activity in these 5-HT-sensitive behavioral models and can interfere with the effects of the therapeutically active (S)-enantiomer. researchgate.netnih.govresearchgate.netnih.gov

Non-SERT Receptor and Transporter Affinities of this compound (Preclinical Investigations)

Beyond its interaction with the SERT, preclinical investigations have also examined the affinity of this compound for other neurotransmitter receptors and transporters to assess its selectivity profile.

Comparative Affinities for Norepinephrine (B1679862) Transporter (NET) and Dopamine (B1211576) Transporter (DAT)

Preclinical studies have shown that this compound has significantly lower affinity for the norepinephrine transporter (NET) and the dopamine transporter (DAT) compared to its affinity for the SERT, although its SERT affinity is considerably lower than that of (S)-(+)-citalopram. researchgate.netnih.gov

While (S)-citalopram exhibits insignificant activity at other monoamine transporters, including NET and DAT, (R)-citalopram also generally shows low affinity for these transporters. researchgate.netnih.govpnas.org Comparative studies indicate that the affinity of (S)-citalopram for SERT is approximately 35-fold higher than that of (R)-citalopram, while both enantiomers display low affinity binding to NET. pnas.org

Data Table: Comparative Affinities for Monoamine Transporters

CompoundSERT Affinity (nM)NET Affinity (nM)DAT Affinity (nM)
(S)-(+)-Citalopram~4~3025Insignificant
This compound~136~1516Insignificant

Note: Affinity values are approximate and can vary depending on the specific assay conditions and source. "Insignificant" indicates very low or negligible activity. Data compiled from preclinical studies. researchgate.netnih.govpnas.org

Binding Profiles at Other Neurotransmitter Receptors (Histamine H1, Alpha-Adrenergic, Muscarinic, Dopaminergic, GABA, Benzodiazepine)

Preclinical studies indicate that this compound, similar to racemic citalopram, generally exhibits low affinity for a range of neurotransmitter receptors beyond the serotonin transporter (SERT). Specifically, this compound has shown minimal or very low affinity for histamine (B1213489) H1, alpha-adrenergic (α1-, α2-, and β-adrenergic), muscarinic cholinergic, dopaminergic (D1 and D2), gamma aminobutyric acid (GABA), and benzodiazepine (B76468) receptors. drugbank.comfda.govnih.govfda.govnih.govnps.org.aufda.gov This low affinity for these receptors is hypothesized to contribute to a lower incidence of certain side effects, such as anticholinergic, sedative, and cardiovascular effects, compared to some other classes of psychotropic drugs like tricyclic antidepressants. fda.govfda.govnih.govfda.gov

While racemic citalopram is described as a mild antagonist at histamine H1 receptors, escitalopram (the S-enantiomer) does not block these receptors. psychopharmacologyinstitute.com Some research suggests that citalopram's affinity for the histamine H1 receptor is weak, with a reported Ki value of 257 ± 2.8 nM. researchgate.net (R)-citalopram and citalopram are reported to possess moderate affinities for histaminergic H1 receptors. medworksmedia.com

Regarding adrenergic receptors, studies have confirmed that citalopram does not bind to alpha 1-, alpha 2-, and beta 1-adrenoceptors in rats. nih.gov However, chronic treatment with citalopram has been shown to enhance the responsiveness of cortical adrenergic receptors, increasing responses to noradrenaline from beta-adrenoceptors and the maximal response from alpha 1-adrenoceptors in rats, without increasing beta 1-adrenoceptor density. nih.gov

The low affinity of this compound for these receptors is a notable aspect of its preclinical profile, suggesting a degree of selectivity beyond the primary target, the SERT.

Exploration of Sigma Receptor Interactions and Functional Implications (Preclinical)

Both racemic citalopram and escitalopram have demonstrated significant affinity for sigma-1 receptors in preclinical studies. researchgate.net this compound and citalopram are reported to possess nanomolar affinity for the sigma 1 receptor, with Ki values of 50 nM and 100 nM, respectively. nih.gov This suggests that this compound binds to the sigma-1 receptor with a slightly higher affinity than racemic citalopram. nih.gov

Sigma-1 receptors are ligand-operated chaperone proteins that are distinct from opioid receptors, despite their initial classification. wikipedia.orgjst.go.jp They are primarily located in the endoplasmic reticulum (ER) membrane but can translocate to other areas, including the plasma membrane. wikipedia.org Sigma-1 receptor activation has been implicated in modulating various cellular processes, including ion channel activity and signaling pathways. nih.gov

Preclinical studies suggest that sigma-1 receptor agonists can produce antidepressant-like effects in animal models. wikipedia.orgjst.go.jp Activation of sigma-1 proteins may contribute to the antidepressant efficacy of some drugs, potentially through direct or indirect involvement in their effects. jst.go.jp

Preclinical Binding Affinities of this compound at Various Receptors

Receptor ClassReceptor SubtypeAffinity / FindingSource
HistamineH1Low / Very Low Affinity drugbank.comfda.govnih.govfda.govnih.govnps.org.aufda.gov
H1Weak affinity (Ki = 257 ± 2.8 nM for Citalopram) researchgate.net
H1Moderate affinity (for R-citalopram and citalopram) medworksmedia.com
AdrenergicAlpha-1 (α1)Low / Very Low Affinity drugbank.comfda.govnih.govfda.govnih.govnps.org.aufda.gov
Alpha-2 (α2)Low / Very Low Affinity drugbank.comfda.govnih.govfda.govnih.govnps.org.aufda.gov
Beta (β)Low / Very Low Affinity drugbank.comfda.govnih.govfda.govnih.govnps.org.aufda.gov
Muscarinic CholinergicLow / Very Low Affinity drugbank.comfda.govnih.govfda.govnih.govnps.org.aufda.gov
DopaminergicD1Low / Very Low Affinity drugbank.comfda.govnih.govfda.govnih.govnps.org.aufda.gov
D2Low / Very Low Affinity drugbank.comfda.govnih.govfda.govnih.govnps.org.aufda.gov
GABALow / Very Low Affinity drugbank.comfda.govnih.govfda.govnih.govnps.org.aufda.gov
BenzodiazepineLow / Very Low Affinity drugbank.comfda.govnih.govfda.govnih.govnps.org.aufda.gov
SigmaSigma-1 (σ1)Significant Affinity (Ki = 50 nM for R-citalopram) researchgate.netnih.gov

Preclinical Pharmacokinetic and Metabolic Studies of R Citalopram

Stereoselective Metabolism of (R)-(-)-Citalopram

The metabolism of citalopram (B1669093) is stereoselective, meaning the two enantiomers, this compound and (S)-(+)-citalopram, are processed differently by the body. nih.govnih.gov Preclinical and in vitro studies have consistently shown that (R)-citalopram is cleared more slowly than (S)-citalopram. nih.govnih.gov This difference in metabolic rate leads to higher plasma concentrations and a longer elimination half-life for the R-enantiomer compared to the S-enantiomer during chronic administration of the racemic mixture. taylorandfrancis.com This stereoselective disposition is primarily attributed to the specific actions of cytochrome P450 enzymes in the liver. nih.gov

The primary metabolic pathway for this compound is N-demethylation. nih.govupol.cz This process occurs in two successive steps. The first N-demethylation, catalyzed mainly by CYP2C19 and CYP3A4 with a smaller contribution from CYP2D6, converts this compound into its primary active metabolite, R-desmethylcitalopram. taylorandfrancis.comupol.cz The second demethylation step, which converts R-desmethylcitalopram to R-didesmethylcitalopram, is catalyzed exclusively by the CYP2D6 isoenzyme. taylorandfrancis.com

The metabolism of citalopram's enantiomers is markedly different. In vitro studies with human liver microsomes and cDNA-expressed CYP enzymes show that CYP2C19 and CYP3A4 preferentially metabolize the (S)-(+)-enantiomer. taylorandfrancis.comnih.govclinpgx.org In contrast, CYP2D6 exhibits the opposite stereoselectivity, favoring the metabolism of this compound. nih.govmdpi.com

Table 1: In Vitro Kinetic Parameters for the N-Demethylation of Citalopram Enantiomers by CYP Isozymes nih.gov
CYP IsozymeEnantiomerKm (μM)Intrinsic Clearance (Vmax/Km) (μL/h/pmol of CYP)S/R Ratio of Intrinsic Clearance
CYP2C19This compound211-1.57
CYP2C19(S)-(+)-Citalopram198-
CYP3A4This compound163-1.37
CYP3A4(S)-(+)-Citalopram169-
CYP2D6This compound22-0.71
CYP2D6(S)-(+)-Citalopram18-

As a result of sequential N-demethylation, this compound is converted into two primary metabolites: R-desmethylcitalopram (R-DCIT) and R-didesmethylcitalopram (R-DDCIT). taylorandfrancis.comwikipedia.orgwikipedia.org R-desmethylcitalopram is formed first and is itself an active metabolite. wikipedia.orgnih.gov It is subsequently metabolized by CYP2D6 to form R-didesmethylcitalopram. taylorandfrancis.com Both of these metabolites can be detected in plasma following administration of citalopram. diva-portal.orgresearchgate.netnih.gov The clearance of R-desmethylcitalopram is also slower than its corresponding S-enantiomer, with population estimates for apparent clearance being 23.8 L/h for R-DCIT and 38.5 L/h for S-DCIT. nih.gov

In addition to metabolism by CYP enzymes, in vitro studies have demonstrated that citalopram can also be metabolized by monoamine oxidase (MAO). nih.govnih.gov Specifically, MAO-B has been shown to metabolize citalopram in human blood, a process correlated with the number of platelets. nih.gov This metabolic pathway leads to the formation of a different type of metabolite, citalopram propionic acid, through deamination. clinpgx.orgnih.gov In human brain preparations, both MAO-A and MAO-B were found to metabolize citalopram enantiomers. nih.gov The biotransformation in the brain appears to occur mainly through monoamine oxidases rather than cytochrome P-450, which is the primary system in the liver. nih.gov The metabolism by MAO-B is also stereoselective, with the production of S-citalopram propionic acid being approximately 5.6 times higher than that of R-citalopram propionic acid in vitro. nih.gov

Role of Cytochrome P450 Isoenzymes (CYP2C19, CYP3A4, CYP2D6)

Preclinical Pharmacokinetic Parameters of this compound

Preclinical studies in animal models provide foundational data on the pharmacokinetic profile of this compound. In a single-dose study in rats, the enantiomers of citalopram were shown to be stereoselectively metabolized. nih.gov The clearance of the R-enantiomer is consistently found to be slower than that of the S-enantiomer. nih.gov Population pharmacokinetic modeling provides more detailed parameters for R-citalopram and its primary metabolite.

Table 2: Population Pharmacokinetic Parameter Estimates for this compound and its Metabolite nih.gov
CompoundParameterValue
This compoundApparent Metabolic Clearance (CL/F)8.6 L/h
This compoundApparent Volume of Distribution (V/F)2050 L
R-DesmethylcitalopramApparent Clearance (CL/F)23.8 L/h

Stereoselective Clearance and Elimination Pathways

The clearance of citalopram is stereoselective, with studies indicating that the (R)-enantiomer is cleared more slowly than the (S)-enantiomer. This stereoselectivity is attributed to the differential metabolism by cytochrome P450 (CYP) enzymes in the liver. In vitro studies using human liver microsomes have shown that CYP2C19, CYP3A4, and CYP2D6 are all involved in the metabolism of citalopram, and they preferentially convert the biologically active S-enantiomer. clinpgx.orgnih.gov

The primary metabolic pathway for citalopram is N-demethylation to desmethylcitalopram, followed by a second demethylation to didesmethylcitalopram. mdpi.com The formation of R/S-demethylcitalopram is catalyzed by CYP2C19 and CYP3A4, with a minor contribution from CYP2D6. clinpgx.org The subsequent N-demethylation to R/S-didesmethylcitalopram is mediated by CYP2D6. nih.gov

Studies have indicated that at therapeutic concentrations of citalopram, CYP3A4 is responsible for 40-50% of the formation of desmethylcitalopram. nih.gov The contribution of CYP2C19 increases with higher drug concentrations, while the role of CYP2D6 tends to decrease. nih.gov Another metabolic pathway is the N-oxidation of citalopram to citalopram N-oxide, a reaction also exclusively mediated by CYP2D6. nih.gov

Brain Penetration and Transport Mechanisms (e.g., P-glycoprotein) in Preclinical Models

The ability of this compound and its metabolites to penetrate the blood-brain barrier (BBB) is a critical factor in their central nervous system activity. Preclinical studies have identified the drug efflux transporter P-glycoprotein (P-gp), a product of the ABCB1 gene, as a key player in regulating the brain concentrations of citalopram enantiomers. diva-portal.org

Both (R)- and (S)-citalopram are substrates of P-gp, which actively transports them out of the brain and back into the bloodstream. diva-portal.org This transport mechanism effectively reduces the bioavailability of these compounds within the central nervous system. In preclinical models using P-gp knockout mice (abcb1ab -/-), significantly higher brain concentrations of both citalopram enantiomers and their metabolites were observed compared to wild-type mice. diva-portal.org This demonstrates that the presence and activity of P-gp at the BBB limit the brain uptake of this compound.

Pharmacological Activity of this compound Metabolites (Preclinical)

The metabolites of this compound, R-desmethylcitalopram and R-didesmethylcitalopram, are not inert compounds and possess their own pharmacological activity.

Serotonin (B10506) Reuptake Inhibitory Potency of R-Desmethylcitalopram and R-Didesmethylcitalopram

R-desmethylcitalopram is an active metabolite that functions as a selective serotonin reuptake inhibitor (SSRI). wikipedia.orgresearchgate.net Preclinical evidence suggests that R-desmethylcitalopram is approximately four times more potent as a serotonin reuptake inhibitor than its parent compound, (R)-citalopram. mdpi.comresearchgate.net

R-didesmethylcitalopram is also recognized as an active metabolite with SSRI properties. wikipedia.org However, in some studies of patient plasma, the didesmethylcitalopram metabolite was only detectable as the R-enantiomer in a subset of cases, suggesting its concentrations may be lower than the other compounds. researchgate.net

Comparative Activity with S-Enantiomer Metabolites

A significant body of preclinical research highlights the pronounced stereoselectivity in the pharmacological activity of citalopram and its metabolites. The S-enantiomers are consistently shown to be substantially more potent inhibitors of serotonin reuptake than their corresponding R-enantiomers. clinpgx.org

In vitro studies have demonstrated that S-citalopram is approximately 167 times more potent than R-citalopram in inhibiting serotonin uptake. clinpgx.org This stereochemical difference in potency extends to the metabolites. S-desmethylcitalopram is reported to be about 6.6 times more potent than R-desmethylcitalopram. clinpgx.org Furthermore, it has been noted that S-desmethylcitalopram is roughly six times less potent than its parent compound, S-citalopram. mdpi.com

Comparative Potency of Citalopram Enantiomers and Metabolites
CompoundRelative Potency in Serotonin Reuptake Inhibition
(S)-citalopramApproximately 167 times more potent than (R)-citalopram clinpgx.org
(R)-desmethylcitalopramApproximately 4 times more potent than (R)-citalopram mdpi.comresearchgate.net
(S)-desmethylcitalopramApproximately 6.6 times more potent than (R)-desmethylcitalopram clinpgx.org
(S)-desmethylcitalopramApproximately 6 times less potent than (S)-citalopram mdpi.com

Advanced Analytical and Separation Methodologies for R Citalopram

Chiral Separation Techniques for Enantiomeric Purity Assessment

Enantiomeric separation is essential for determining the purity of chiral drugs. nih.gov For citalopram (B1669093), various high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) methods have been established to resolve its (R)- and (S)-enantiomers effectively. nih.gov

Direct separation using HPLC with chiral stationary phases (CSPs) is the most prevalent and robust method for the enantioseparation of citalopram. nih.gov A wide array of CSPs have been successfully employed, including those based on polysaccharides (cellulose and amylose), macrocyclic glycopeptides, and proteins. mdpi.comresearchgate.net

The development of a chiral HPLC method is a systematic process involving the screening of various CSPs and the optimization of chromatographic conditions to achieve baseline separation with good resolution and peak shape.

A typical development strategy involves:

Column Screening: A variety of commercially available chiral columns are tested. For citalopram, polysaccharide-based columns like Lux Cellulose-1, Chiralcel OD-H, and Chiralpak AD, as well as macrocyclic glycopeptide columns like Chirobiotic V, have proven effective. mdpi.comresearchgate.netuw.edu.plresearchgate.net

Mobile Phase Optimization: The composition of the mobile phase, including the organic modifier (e.g., acetonitrile, ethanol, isopropanol) and additives (e.g., diethylamine, triethylamine), is adjusted to fine-tune retention and selectivity. mdpi.comresearchgate.net For instance, on a Lux Cellulose-1 column, a mobile phase of 0.1% (v/v) diethylamine in a water/acetonitrile mixture (55/45 v/v) provided baseline separation of citalopram enantiomers and related impurities. nih.govmtak.hu

Parameter Optimization: Other parameters such as flow rate and column temperature are optimized. A study using a Chiralcel OD-H column found an optimized mobile phase of n-hexane/propane-2-ol/triethylamine (96/4/0.1 v/v/v) at 25°C with a flow rate of 1.0 mL/min. researchgate.net Thermodynamic studies can also be performed by varying the temperature to understand the chiral recognition mechanism, which is often found to be enthalpy-driven. nih.govmdpi.com

The table below summarizes examples of optimized HPLC methods for citalopram enantioseparation.

Table 1: Optimized Chiral HPLC Methods for Citalopram Enantioseparation

Chiral Stationary Phase (CSP) Mobile Phase Flow Rate (mL/min) Detection (nm) Resolution (Rs) Reference
Lux Cellulose-1 0.1% Diethylamine in Water/Acetonitrile (55/45 v/v) 0.8 230 >2.0 mdpi.commtak.hu
Chiralcel OD-H n-Hexane/Propane-2-ol/Triethylamine (96/4/0.1 v/v/v) 1.0 250 - researchgate.net
Chiral CD-PH Ammonium Acetate/Ethanol/2-Propanol/Methylene Dichloride (100:150:70:30 v/v) 0.5 254 15.63 dujps.comscispace.com

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

Application of Chiral Mobile Phase Additives

An alternative to costly chiral columns is the use of a chiral mobile phase additive (CMPA) with a conventional achiral stationary phase, such as a C18 column. nih.gov This approach relies on the formation of transient diastereomeric complexes between the enantiomers and the CMPA in the mobile phase, which can then be separated. nih.gov

For citalopram, sulfobutylether-β-cyclodextrin (SBE-β-CD) has been successfully used as a CMPA. nih.govnih.gov A satisfactory separation was achieved on a Hedera ODS-2 C18 column with a mobile phase consisting of an aqueous buffer (5 mM sodium dihydrogen phosphate, 12 mM SBE-β-CD, pH 2.5), methanol, and acetonitrile (21:3:1 v/v/v) at 25°C. nih.govnih.gov This method offers a cost-effective alternative for determining the enantiomeric composition of citalopram. nih.gov

Another indirect strategy for chiral separation involves derivatization. In this technique, the enantiomeric mixture is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers, having different physicochemical properties, can then be separated on a standard, non-chiral HPLC column. While this approach can be effective, it adds complexity to sample preparation and requires a chiral reagent of high enantiomeric purity. Although a widely recognized strategy in chiral analysis, specific applications of this technique for the routine analysis of (R)-(-)-citalopram are less commonly reported in recent literature compared to direct methods using CSPs.

Capillary electrophoresis (CE) is a high-efficiency separation technique that offers advantages such as short analysis times, low consumption of samples and reagents, and high separation efficiency. nih.govnih.gov For chiral separations, a chiral selector is added to the background electrolyte. mdpi.com

Cyclodextrins and their derivatives are the most commonly used chiral selectors for the enantioseparation of citalopram by CE. nih.govnih.gov Various types of cyclodextrins, including native and derivatized, neutral, and ionized forms, have been investigated. nih.gov

A study optimizing CE conditions found that a 25 mM phosphate buffer at pH 7.0 containing 3 mM carboxymethyl-β-cyclodextrin (CM-β-CD) as the chiral selector provided the best results. nih.gov The separation was achieved in under 3 minutes, with the (S)-citalopram migrating before the (R)-citalopram. nih.gov

Other effective selectors include highly sulfated-γ-cyclodextrin (HS-γ-CD) and sulfated β-cyclodextrin, the latter of which has demonstrated broad selectivity for citalopram and its analogues. researchgate.netmdpi.com

CE provides a rapid and efficient alternative to HPLC for assessing the enantiomeric purity of citalopram, particularly in research and development settings. nih.govnih.gov

Quantitative Determination of this compound and its Stereoselective Metabolites

Beyond simple separation, analytical methods must be validated for quantitative determination. This is crucial for controlling the level of this compound in the active pharmaceutical ingredient and for studying the stereoselective metabolism of the drug. Citalopram is metabolized to N-demethylated metabolites, desmethylcitalopram (DCIT) and didesmethylcitalopram (DDCIT), which are also chiral and may contribute to the pharmacological profile. nih.govnih.govnih.gov

A stereoselective HPLC-assay using a Chirobiotic V column with UV detection has been developed to simultaneously determine the enantiomers of citalopram, DCIT, and DDCIT in plasma. researchgate.netnih.gov This method was validated and showed a linear calibration range from 5 to 200 ng/mL for all compounds, with a lower limit of detection of approximately 2 ng/mL. researchgate.netnih.gov Analysis of patient plasma samples using this method revealed that the (R)-enantiomer of citalopram and its metabolites are present in significant concentrations. nih.gov For instance, in patients treated with 20 mg of racemic citalopram daily, the mean plasma concentrations were 36.2 ng/mL for (R)-citalopram and 7.2 ng/mL for (R)-desmethylcitalopram. nih.gov

The table below presents validation data from various quantitative methods developed for (R)-citalopram.

Table 2: Performance Data of Quantitative Methods for this compound

Method Analyte(s) Linearity Range LOD LOQ Reference
HPLC-UV (Chirobiotic V) (R)-CIT, (R)-DCIT, (R)-DDCIT 5 - 200 ng/mL ~2 ng/mL 5 ng/mL nih.gov
HPLC-UV (C18 with SBE-β-CD) (R)-CIT - 0.070 µg/mL 0.235 µg/mL nih.govnih.gov
HPLC-UV (Chiral CD-PH) (R)-CIT 20 - 70 µg/mL* 2.54 µg/mL* 7.68 µg/mL* dujps.com
HPLC-UV (Lux Cellulose-1) (R)-CIT 0.15 - 15 µg/mL 0.05 µg/mL 0.15 µg/mL mdpi.com

Data reported for Escitalopram (B1671245), but the method is for enantiomeric separation and quantification.

These validated methodologies ensure that the enantiomeric purity of citalopram can be accurately monitored, meeting regulatory standards and supporting pharmacokinetic and clinical studies. mdpi.comnih.gov

Mass Spectrometry (MS) Coupling with Chromatographic Techniques for Enantiomer Quantification

The quantification of this compound and its counterpart, S-citalopram, in various matrices, particularly human plasma, necessitates highly selective and sensitive analytical methods. The coupling of chromatographic techniques with mass spectrometry (MS) has emerged as a robust approach for this purpose. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and ultra-high performance supercritical fluid chromatography-tandem mass spectrometry (UHPSFC-MS/MS) are prominent techniques that provide the necessary resolution and sensitivity for chiral separation and quantification. nih.govntnu.no

LC-MS/MS methods have been developed and validated for the quantification of citalopram enantiomers in human plasma. nih.govresearchgate.net One such method utilized a Lux Cellulose-1 analytical column for the chiral separation. The mobile phase consisted of a gradient of aqueous formic acid and diethylamine, and a mixture of acetonitrile and 2-propanol. This method demonstrated linearity in the concentration range of 5–30 ng/mL, with intra- and inter-day precision better than 12.30% and accuracy within 12.13%. nih.govresearchgate.net

Another advanced technique, UHPSFC-MS/MS, offers a rapid and efficient alternative for the enantiomeric separation of citalopram. ntnu.no A validated method using an UPC² Trefoil CEL2 column with a mobile phase of CO2 and a methanol/acetonitrile mixture achieved a short cycle time of 4 minutes. The MS/MS detection was performed with positive electrospray ionization, monitoring two multiple reaction monitoring (MRM) transitions (m/z 325.1 > 262.0 and m/z 325.1 > 109.0). This method was calibrated over a range of 5-500 nM for each enantiomer, showing between-assay relative standard deviations between 3.4% and 4.5%. ntnu.no The order of elution was confirmed to be (R)-citalopram followed by S-citalopram. ntnu.no

These MS-based methods are distinguished by their high selectivity, reliability, and sensitivity, making them well-suited for pharmacokinetic studies and therapeutic drug monitoring where precise quantification of individual enantiomers is critical. nih.govntnu.no

Table 1: Performance Characteristics of MS-Coupled Chromatographic Methods for this compound Quantification

Parameter LC-MS/MS Method nih.govresearchgate.net UHPSFC-MS/MS Method ntnu.no
Chromatography Column Lux Cellulose-1 UPC² Trefoil CEL2
Matrix Human Plasma Serum
Linearity Range 5–30 ng/mL 5–500 nM
Precision (RSD) < 12.30% 3.4–4.5%
Accuracy < 12.13% Not specified
Recovery 89% 81–91%
Run Time Not specified 4 minutes

| Detection | Tandem Mass Spectrometry | Tandem Mass Spectrometry (ESI+) |

UV and Fluorescence Detection Methods in Enantiomeric Analysis

Prior to the widespread adoption of MS detection, High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or fluorescence detectors was the standard for the enantiomeric analysis of citalopram. These methods, while sometimes less sensitive than MS, remain valuable for their robustness and accessibility.

Chiral HPLC methods using UV detection have been successfully applied to analyze citalopram enantiomers in human plasma. researchgate.net One method employed an AmyCoat chiral stationary phase column with a mobile phase of n-hexane-2-propanol-diethylamine (95:05:0.2, v/v/v) at a flow rate of 0.5 mL/min. researchgate.net Detection was performed at a UV wavelength of 240 nm. researchgate.net This method achieved baseline resolution with a resolution factor (Rs) of 1.22, and the linearity was established in the concentration range of 100-500 μg/L. researchgate.net

Fluorescence detection offers enhanced sensitivity over UV detection for compounds that are naturally fluorescent, such as citalopram. A stereospecific HPLC method was developed for the analysis of citalopram enantiomers and their metabolites in plasma using fluorescence detection, achieving a limit of quantification of 3 ng/mL for each enantiomer. nih.gov Citalopram exhibits strong native fluorescence, with studies showing optimal excitation at 239 nm and emission at 300 nm in 0.05 M sulfuric acid. nih.gov Another study confirmed the UV maximum absorbance at 239 nm and fluorescence spectra characterized by two maxima at 300 and 382 nm with excitation at 240 nm. researchgate.net These spectral properties are leveraged in HPLC methods to achieve low detection limits necessary for therapeutic drug monitoring. nih.gov

Table 2: Characteristics of UV and Fluorescence Detection Methods for Citalopram Enantiomers

Parameter Chiral HPLC-UV Method researchgate.net Chiral HPLC-Fluorescence Method nih.gov Spectrofluorimetry nih.gov
Detection Method UV Absorbance Fluorescence Fluorescence
Wavelength (nm) 240 Not specified Ex: 239, Em: 300
Matrix Human Plasma Plasma Pure & Pharmaceutical Forms
Linearity Range 100–500 μg/L Not specified 0.100–0.900 μg/mL
Limit of Quantification 10 ng (LOD) 3 ng/mL Not specified

| Resolution (Rs) | 1.22 | Not specified | Not applicable |

Advanced Sample Preparation Strategies for Enantiomeric Analysis (e.g., Solid-Phase Extraction)

The accurate enantiomeric analysis of this compound in biological matrices like plasma and serum is critically dependent on the sample preparation step. The primary goals are to remove interfering substances such as proteins and phospholipids and to concentrate the analytes of interest. ntnu.noresearchgate.net

Solid-Phase Extraction (SPE) is a widely used and effective technique for cleaning up plasma samples before chiral HPLC analysis. One described method utilizes SPE C18 cartridges for sample preparation of human plasma. researchgate.net In this procedure, the plasma sample is loaded onto the cartridge, and after washing, the citalopram enantiomers are eluted with methanol containing 0.1% acetic acid. This SPE method demonstrated a high percentage recovery of 98.00%, indicating its efficiency in isolating the analyte from the complex plasma matrix. researchgate.net

Another common strategy, particularly preceding LC-MS/MS analysis, is protein precipitation. This can be performed simply by adding a solvent like acetonitrile to the plasma sample. nih.govresearchgate.net For more advanced cleanup, especially to avoid contamination of the MS interface, specialized filtration plates are used. ntnu.no A method for UHPSFC-MS/MS analysis involved protein precipitation with acidic acetonitrile followed by filtration through a phospholipid removal plate. This two-step process effectively eliminates proteins and phospholipids that can cause matrix effects and shorten column life. The recovery for this method was reported to be between 81-91%, with matrix effects ranging from 96 to 101% after correction with an internal standard. ntnu.no These advanced preparation strategies are essential for ensuring the reliability, reproducibility, and accuracy of the subsequent enantiomeric quantification. ntnu.noresearchgate.net

Table 3: Comparison of Sample Preparation Strategies for Citalopram Enantiomeric Analysis

Technique Details Matrix Recovery Subsequent Analysis
Solid-Phase Extraction (SPE) researchgate.net C18 cartridges; elution with 0.1% acetic acid in methanol Human Plasma 98.00% Chiral HPLC-UV
Protein Precipitation & Phospholipid Removal ntnu.no Acidic acetonitrile precipitation; filtration through phospholipid removal plate Serum 81–91% UHPSFC-MS/MS

| Protein Precipitation nih.govresearchgate.net | Acetonitrile | Human Plasma | 89% | LC-MS/MS |

Computational and Structural Biology Approaches to R Citalopram

Molecular Docking and Simulation Studies of (R)-(-)-Citalopram Binding

Molecular docking and simulation studies have been instrumental in elucidating the binding mode of this compound at the serotonin (B10506) transporter. These computational techniques predict the preferred orientation of the ligand within the binding pocket and characterize the non-covalent interactions that stabilize the ligand-protein complex.

Ligand-Protein Interaction Profiling at the Serotonin Transporter

Docking simulations have revealed that this compound binds within the central substrate-binding pocket of the human serotonin transporter (hSERT). acs.org Interestingly, studies that have compared the binding of both citalopram (B1669093) enantiomers predict that they bind in opposite orientations relative to each other. acs.org

For (R)-citalopram, the binding orientation is reversed compared to the high-affinity (S)-enantiomer. acs.org In this orientation, the cyano group of (R)-citalopram is predicted to be in close proximity to residues such as Ala173 and Thr439, while the fluorine atom is located near Phe341. acs.org This is in contrast to (S)-citalopram, where the fluorine atom is near Ala173 and Thr439, and the cyano group is close to Phe341. acs.org The dimethylaminopropyl tail of both enantiomers is stabilized by an interaction with the carboxylate group of Asp-98. researchgate.net

Key residues that have been identified as important for the binding of citalopram enantiomers include Tyr95 and Ile172. acs.org Mutational studies have shown that alterations to these residues can significantly impact the binding affinity of both (S)- and (R)-citalopram, highlighting their importance in shaping the binding pocket and interacting with the ligand. nih.gov

This compound MoietyInteracting Residues in hSERTNature of Interaction
Cyano GroupAla173, Thr439Proximity/Potential van der Waals
Fluorophenyl GroupPhe341Proximity/Potential van der Waals
Dimethylaminopropyl GroupAsp-98Ionic Interaction
General Binding PocketTyr95, Ile172Hydrophobic/van der Waals

Analysis of Induced-Fit Effects and Conformational Changes upon Binding

The binding of ligands to proteins is often not a simple "lock-and-key" mechanism but rather involves conformational adjustments in both the ligand and the protein, a concept known as induced fit. mdpi.comtaylorandfrancis.com For the serotonin transporter, which is a flexible membrane protein, induced-fit effects are crucial for accommodating ligands of different shapes and sizes. nih.gov

Computational studies employing induced fit docking (IFD) protocols have been used to model the binding of citalopram enantiomers to hSERT. acs.orgnih.gov These methods allow for flexibility in the side chains of the amino acid residues lining the binding pocket during the docking process. nih.gov This is particularly important for larger ligands like citalopram, as the binding pocket, based on homology models from smaller ligand-bound structures, may initially be too small to accommodate them. nih.gov

The binding of this compound, like its enantiomer, is thought to induce subtle conformational changes in the hSERT binding pocket to achieve an optimal fit. acs.org The specific nature of these induced-fit effects for the R-enantiomer contributes to its unique binding orientation and lower affinity compared to the S-enantiomer. While both enantiomers are competitive inhibitors, suggesting they bind to the same primary site, the distinct conformational changes they induce may contribute to their different pharmacological activities. nih.gov

Homology Modeling and Structural Insights into Enantiomeric Specificity

In the absence of a high-resolution crystal structure of the human serotonin transporter with this compound bound, homology modeling has been a valuable tool for gaining structural insights. nih.gov Homology models of hSERT are typically constructed using the crystal structures of related transporters, such as the bacterial leucine transporter (LeuT), as a template. nih.gov

These models have been used to investigate the structural basis for the enantiomeric specificity of citalopram. nih.gov The significantly lower inhibitory potency of (R)-citalopram compared to (S)-citalopram at hSERT is a key aspect of this specificity. nih.gov Computational studies using homology models have shown that this difference in affinity arises from the distinct binding orientations of the two enantiomers. acs.org

Dynamic Simulations of Enantiomer Interaction within Modeled Biological Systems

Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of the this compound-hSERT complex over time. These simulations can reveal the stability of the binding mode predicted by docking, the flexibility of the ligand and protein, and the specific interactions that are maintained throughout the simulation.

While much of the simulation work has focused on the therapeutically active (S)-enantiomer, the principles of these studies are directly applicable to understanding the behavior of (R)-citalopram. By simulating the (R)-citalopram-hSERT complex, researchers can gain a deeper understanding of the molecular determinants of its interaction and the structural basis for its distinct pharmacological properties. Molecular dynamics simulations have been employed to investigate the unbinding mechanisms of various ligands from SERT, providing insights into the principles of competitive inhibition. iphy.ac.cn

Q & A

Basic Research Questions

Q. What are the key pharmacological differences between (R)-(-)-citalopram and its enantiomer (S)-(+)-citalopram in serotonin reuptake inhibition?

  • Methodological Approach : Use in vitro binding assays (e.g., radioligand displacement studies) to compare affinity for serotonin transporters (SERT). Clinical trials should employ double-blind, randomized designs to assess efficacy differences, with outcomes measured via standardized depression scales like the Montgomery–Åsberg Depression Rating Scale (MADRS) .
  • Key Finding : (S)-(+)-citalopram exhibits ~30-fold higher potency in SERT inhibition compared to this compound, but the R-enantiomer may modulate allosteric binding sites, influencing therapeutic outcomes .

Q. How is this compound synthesized and isolated in enantiomerically pure form?

  • Methodological Approach : Employ chiral chromatography (e.g., HPLC with polysaccharide-based columns) or enzymatic resolution to separate enantiomers. Validate purity using polarimetry and nuclear magnetic resonance (NMR) spectroscopy .
  • Analytical Challenge : Peak skewness in chromatograms is pH-dependent; optimize mobile phase pH (e.g., pH 3.0–4.5) to minimize peak tailing and ensure baseline separation .

Q. What experimental models are suitable for studying this compound’s neurobehavioral effects?

  • Methodological Approach : Use rodent models (e.g., forced swim test, tail suspension test) to assess antidepressant-like activity. Pair behavioral assays with microdialysis to measure extracellular serotonin levels in the prefrontal cortex .
  • Control Consideration : Include placebo and racemic citalopram groups to isolate enantiomer-specific effects .

Advanced Research Questions

Q. How do researchers design studies to address contradictory findings on this compound’s efficacy in comorbid depression and cognitive impairment?

  • Methodological Approach : Apply the PICOT framework:

  • P : Patients with major depressive disorder (MDD) and mild cognitive impairment.
  • I : this compound monotherapy.
  • C : Comparator groups receiving (S)-(+)-citalopram or racemic citalopram.
  • O : Cognitive outcomes (e.g., Mini-Mental State Examination scores) and depression remission rates.
  • T : 8–12 weeks.
    Use multivariate regression to adjust for covariates like baseline cognitive function and age .

Q. What strategies mitigate confounding variables (e.g., heart rate variability, anxiety) in studies of this compound’s interoceptive effects?

  • Methodological Approach : Conduct covariate-adjusted analyses (ANCOVA) to control for physiological changes. Restrict datasets to subgroups where confounding variables (e.g., heart rate, nausea) show no significant variation between treatment arms. Validate robustness via sensitivity analyses .

Q. How can liquid chromatography-mass spectrometry (LC-MS) methods be optimized for quantifying this compound in plasma?

  • Methodological Approach : Use a C18 column with a gradient elution (acetonitrile/ammonium formate buffer). Calibrate using deuterated internal standards (e.g., citalopram-d4). Validate method specificity via matrix-matched calibration curves and precision/recovery tests .
  • Critical Parameter : Monitor pH-dependent peak symmetry; pH 3.5 minimizes ion suppression and enhances resolution .

Q. What statistical approaches resolve contradictions in enantiomer efficacy data across heterogeneous patient populations?

  • Methodological Approach : Apply meta-analytic techniques with random-effects models to account for inter-study variability. Stratify analyses by patient subgroups (e.g., age, comorbidities) and adjust for publication bias using funnel plots .

Data Contradiction Analysis

Q. Why do some studies report negligible clinical benefits of this compound despite preclinical evidence of allosteric modulation?

  • Hypothesis : Variability in metabolic pathways (e.g., CYP2C19 polymorphisms) may alter enantiomer exposure.
  • Methodological Resolution : Perform pharmacokinetic studies with genotyping to correlate CYP2C19 phenotypes with plasma enantiomer ratios. Use population pharmacokinetic modeling (NONMEM) to identify covariates influencing efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-(-)-citalopram
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(R)-(-)-citalopram

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.